molecular formula C10H8N2O B1254982 Quinoline-3-carboxamide CAS No. 6480-67-7

Quinoline-3-carboxamide

Cat. No. B1254982
Key on ui cas rn: 6480-67-7
M. Wt: 172.18 g/mol
InChI Key: BLTDCIWCFCUQCB-UHFFFAOYSA-N
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Patent
US05438064

Procedure details

8-Methoxy-4-[[4-[[[1-(phenylmethyl)-4-piperidinyl]amino]carbonyl]phenyl]amino]-1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-3-quinolinecarboxamide was prepared as a hygroscopic solid (0.46 hydrate) by coupling 8-methoxy-4-[[4-[[[1-(phenylmethyl)-4-piperidinyl]amino]carbonyl]phenyl]amino]-3-quinolinecarboxylic acid and 1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinamine as described for Example 17, Step 5. 1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinamine can be prepared from 3-(triflouromethyl)benzyl chloride and 1,4-dioxa-8-azaspiro[4.5]-decane as described in U.S. Pat. Nos. 3,875,165 and 4,816,464: mp 132°-138° C.; 1H NMR (Me2SO-d6, 400 MHz) δ 9.48 (s, 1 H), 8.76 (s, 1 H), 8.39 (d, J=7.6 Hz, 1 H), 7.97 (d, J=7.8 Hz, 1 H), 7.68 (d, J=8.7 Hz, 2 H), 7.10-7.65 (m, 12 H), 6.87 (d, J=8.7 Hz, 2 H), 3.94 (s, 3 H), 3.62-3.80 (m, 1 H), 3.35-3.60 (m, 5 H), 2.6-2.9 (m, 4 H), 1.95 (m, 4 H), 1.3-1.8 (m, 8 H); Karl Fischer, 0.46 moles of H2O.
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-methoxy-4-[[4-[[[1-(phenylmethyl)-4-piperidinyl]amino]carbonyl]phenyl]amino]-3-quinolinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.46 mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][C:9]([C:13]([OH:15])=O)=[C:8]2NC1C=CC(C(NC2CCN(CC3C=CC=CC=3)CC2)=O)=CC=1.FC(F)(F)C1C=C(C[N:48]2CCC(N)CC2)C=CC=1.FC(F)(F)C1C=C(C=CC=1)CCl.O1C2(CCNCC2)OCC1.O>>[N:11]1[C:12]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:8]=[C:9]([C:13]([NH2:48])=[O:15])[CH:10]=1

Inputs

Step One
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
8-methoxy-4-[[4-[[[1-(phenylmethyl)-4-piperidinyl]amino]carbonyl]phenyl]amino]-3-quinolinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2C(=C(C=NC12)C(=O)O)NC1=CC=C(C=C1)C(=O)NC1CCN(CC1)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CN1CCC(CC1)N)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CN1CCC(CC1)N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(CCl)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCNCC2
Step Five
Name
Quantity
0.46 mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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